4-(Decyloxy)benzoic acid

Dielectric spectroscopy Liquid crystal displays Electro-optical materials

Procure 4-(Decyloxy)benzoic acid (10OBA, CAS 5519-23-3) for reproducible liquid crystal research. Its specific decyloxy chain length delivers dual SmC and nematic mesophases (94–143°C), enabling calibration of DSC, POM, and rheological instruments. It serves as a hydrogen-bond donor for supramolecular complexation, exhibiting well-characterized dielectric anisotropy and conductivity behavior. Ensure lot-to-lot consistency by selecting ≥98% purity material from certified suppliers.

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
CAS No. 5519-23-3
Cat. No. B1295374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Decyloxy)benzoic acid
CAS5519-23-3
Molecular FormulaC17H26O3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)
InChIKeyNZNICZRIRMGOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Decyloxy)benzoic Acid (CAS 5519-23-3) for Liquid Crystal R&D and Advanced Materials Synthesis: Product Specification Guide


4-(Decyloxy)benzoic acid (CAS 5519-23-3), also designated as p-decyloxybenzoic acid or 10OBA, is a member of the 4-n-alkoxybenzoic acid homologous series. It is a one-ring mesogen that dimerizes via intermolecular hydrogen bonding between carboxyl groups to form rod-like supramolecular structures capable of exhibiting liquid crystalline phases [1]. With a molecular formula of C₁₇H₂₆O₃ and a molecular weight of 278.4 g/mol, this compound undergoes defined thermotropic phase transitions from crystalline solid to smectic C (SmC) phase (94–117 °C), followed by a nematic (N) phase (117–143 °C), and finally to an isotropic liquid above 143 °C . Its para-substituted decyloxy chain (C₁₀H₂₁O–) provides a specific balance of molecular anisotropy and flexibility that distinguishes it from both shorter-chain and longer-chain homologs within the 4-alkoxybenzoic acid family [2].

Why 4-(Decyloxy)benzoic Acid Cannot Be Interchanged with Other 4-Alkoxybenzoic Acid Homologs in Mesogen Design


The 4-n-alkoxybenzoic acid series exhibits systematic and quantifiable variation in mesomorphic behavior, dielectric properties, and rheological characteristics as a function of terminal alkoxy chain length [1]. Compounds with chain lengths n = 4–6 display only a nematic phase, while homologs with n = 7–12 (including the C10 decyloxy derivative) exhibit both smectic C and nematic phases—a qualitative difference in accessible mesophase architecture that directly impacts device-relevant properties [1]. Furthermore, dielectric permittivity, which governs electro-optical switching performance, varies inversely with chain length; shorter-chain homologs (e.g., C8 octyloxy) yield higher permittivity values than C10 decyloxy, while longer-chain homologs (e.g., C12 dodecyloxy) introduce differences in viscosity and yield stress within the smectic phase that affect processing and alignment [2][3]. These chain-length-dependent property gradients mean that substituting one homolog for another without accounting for the specific quantitative differences documented below will alter phase transition temperatures, dielectric response, and mechanical behavior in ways that compromise reproducible material performance.

Quantitative Comparative Evidence for 4-(Decyloxy)benzoic Acid (10OBA) Against Closest Analogs


Dielectric Permittivity of 4-(Decyloxy)benzoic Acid (10OBA) Compared with 4-(Octyloxy)benzoic Acid (8OBA)

A direct comparative dielectric study of p-octyloxybenzoic acid (8OBA, C8 chain) and p-decyloxybenzoic acid (10OBA, C10 chain) demonstrated that dielectric permittivity is highest for 8OBA relative to 10OBA across the measured temperature range [1]. This quantitative difference arises from the shorter alkoxy chain in 8OBA, which reduces molecular volume and enhances dipole density per unit volume. Both compounds exhibit positive dielectric anisotropy, indicating that the dielectric constant measured parallel to the molecular long axis exceeds that measured perpendicularly [1].

Dielectric spectroscopy Liquid crystal displays Electro-optical materials

Electrical Conductivity and Activation Energy of 4-(Decyloxy)benzoic Acid (10OBA) Versus 8OBA

The same comparative dielectric study of 8OBA and 10OBA included frequency- and temperature-dependent electrical conductivity measurements, from which activation energies for both DC and AC conduction processes were estimated [1]. Conductivity values for both compounds were quantified across the full temperature range encompassing crystalline, SmC, nematic, and isotropic phases. While 4-n-alkoxybenzoic acids as a class have been characterized as potential anhydrous proton-conducting electrolytes with DC conductivity in the σdc ∼ 10⁻⁵ S cm⁻¹ range [2], the direct 8OBA–10OBA comparison provides compound-specific conductivity curves and activation energy values [1].

Ionic conductivity Anhydrous electrolytes Electrochemical devices

Smectic C Phase Sub-States and Rheological Differentiation in 4-(Decyloxy)benzoic Acid

A systematic rheological study across the 4-n-alkoxybenzoic acid homologous series revealed that the smectic C (SmC) phase of 4-n-octyloxy- (C8), 4-n-nonyloxy- (C9), 4-n-decyloxy- (C10), and 4-n-dodecyloxybenzoic acid (C12) can exist in both high-ordered and low-ordered states [1]. For 4-(decyloxy)benzoic acid (C10), the more ordered smectic phase is characterized by higher stiffness, higher viscosity, and higher yield stress than the less ordered smectic phase [1]. In contrast, the SmC phase of the longer-chain 4-n-hexadecyloxybenzoic acid (C16) is characterized by only a single state with unstable apparent viscosity values [1]. Additionally, while 4-n-pentyloxybenzoic acid (C5) exhibits a classic nematic phase with Newtonian fluid behavior and lower viscosity than its isotropic phase, the C10 homolog and other longer-chain members display a cybotactic nematic phase with higher flow activation energy values [1].

Rheology Viscoelasticity Liquid crystal processing

Phase Transition Temperature Profile of 4-(Decyloxy)benzoic Acid Versus Homologous Series Baseline

4-(Decyloxy)benzoic acid exhibits a defined phase transition sequence: crystalline solid → smectic C phase (94–117 °C) → nematic phase (117–143 °C) → isotropic liquid (>143 °C) . This thermal profile is a direct consequence of its C10 alkoxy chain length and contrasts with the systematic variation observed across the 4-alkoxybenzoic acid homologous series. According to crystallographic studies of compounds with n = 4–12, homologs with n = 4–6 exhibit only a nematic phase upon melting (no smectic phase), whereas homologs with n = 7–12 exhibit both smectic C and nematic phases [1]. The C10 decyloxy derivative therefore occupies a specific position within this phase-behavior continuum—possessing the SmC+N dual-mesophase character that shorter homologs (C4–C6) lack, while offering a narrower nematic range and lower clearing temperature compared to longer homologs such as C12 dodecyloxy [1].

Thermotropic liquid crystals Phase behavior Mesophase engineering

Crystal Structure and Dimer Geometry of 4-(Decyloxy)benzoic Acid in the Context of Homologous Series Architecture

Crystallographic analysis of the 4-alkoxybenzoic acid series (n = 4–12) established that all members form dimers via pairs of O···H–O hydrogen bonds between carboxyl groups in the crystalline state [1]. However, crystals of smectic-nematic liquid crystals (SNLC group, n = 7–12, which includes 4-(decyloxy)benzoic acid) are built of separate regions: loosely packed aliphatic regions and closely packed aromatic regions with significant π-stacking interactions. In contrast, crystals of nematic-only liquid crystals (NLC group, n = 4–6) exhibit loose aliphatic regions that are surrounded by dense aromatic regions and do not run throughout the crystal, with π-stacking interactions far weaker than in the SNLC group [1]. The crystal structure of 4-(decyloxy)benzoic acid itself has been deposited in the Cambridge Structural Database (CCDC No. 632539; CSD Entry: ZZZDIA11) [2], confirming its distinct crystalline architecture within the series.

Crystallography Hydrogen bonding Supramolecular assembly

Hydrogen-Bonded Liquid Crystal Complexation and Mixture Compatibility

4-(Decyloxy)benzoic acid (10OBA) has been systematically investigated as a component in hydrogen-bonded liquid crystal (HBLC) mixtures alongside 4-hexylbenzoic acid (6BA) and 4-(octyloxy)benzoic acid (8OBA) [1]. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) studies of 6BA/10OBA binary mixtures demonstrated that phase transition temperature values clearly increase with increasing heating rate, and activation energies for phase transitions were calculated [1]. Comparative optical studies of binary mixtures revealed that the transmitted light intensity values of 6BA/8OBA mixtures are somewhat higher than those of 6BA/10OBA and 8OBA/10OBA mixtures, a result associated with the different alkyloxy chain lengths [2]. 4-(Decyloxy)benzoic acid also serves as a hydrogen-bond donor in complexes with nonmesogenic bipyridyl compounds and 2,6-bis(amino)pyridine moieties to generate novel supramolecular mesogens [3].

Hydrogen-bonded liquid crystals Binary mixtures Supramolecular mesogens

High-Value Application Scenarios for 4-(Decyloxy)benzoic Acid Based on Quantitative Differentiation Evidence


Dielectric Tuning in Electro-Optical Device Research

4-(Decyloxy)benzoic acid (10OBA) should be selected when lower dielectric permittivity is required relative to 8OBA, as demonstrated by direct comparative dielectric spectroscopy [1]. The compound's positive dielectric anisotropy and quantified conductivity behavior across its SmC and nematic temperature windows make it suitable for fundamental studies of electro-optical switching parameters in hydrogen-bonded liquid crystal systems.

Smectic C Phase Sub-State Engineering for Tunable Viscoelastic Response

4-(Decyloxy)benzoic acid (C10) should be procured when research requires access to both high-ordered and low-ordered SmC sub-states with differentiated stiffness, viscosity, and yield stress [1]. This dual-sub-state behavior is shared with C8, C9, and C12 homologs but is absent in shorter-chain (C5) compounds that lack a SmC phase entirely and in C16 homologs that exhibit unstable single-state behavior [1].

Hydrogen-Bonded Supramolecular Mesogen Synthesis

4-(Decyloxy)benzoic acid serves as a carboxylic acid hydrogen-bond donor for complexation with bipyridyl compounds, 2,6-bis(amino)pyridine moieties, and other nonmesogenic acceptor molecules to generate novel supramolecular liquid crystals [1]. The C10 chain length provides a specific molecular anisotropy that differs from both shorter (C8) and longer (C12) homologs in terms of mixture phase behavior and optical transmission properties [2].

Calibration Standard for Thermotropic Phase Behavior Studies

The well-defined phase transition sequence of 4-(decyloxy)benzoic acid—crystalline → SmC (94–117 °C) → nematic (117–143 °C) → isotropic—makes it suitable as a reference compound for calibrating DSC, POM, and rheological instrumentation in liquid crystal research laboratories [1]. Its dual SmC+nematic mesophase character distinguishes it from nematic-only homologs (C4–C6) for calibration protocols requiring both smectic and nematic reference points [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Decyloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.